7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline
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Overview
Description
7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with dichloro groups at positions 7 and 8, and an aziridine moiety attached via a methoxy linker. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Dichloro Groups: The dichloro groups can be introduced via chlorination reactions using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Aziridine Moiety: The aziridine moiety can be introduced through nucleophilic substitution reactions, where an aziridine derivative reacts with the quinoline core under basic conditions.
Methoxy Linker Formation: The methoxy linker can be formed by reacting the intermediate compound with methanol in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases (e.g., sodium hydroxide, NaOH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
7,8-Dichloroquinoline: Lacks the aziridine moiety and methoxy linker, making it less versatile in terms of chemical reactivity.
3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline: Lacks the dichloro groups, which may affect its biological activity and chemical properties.
Aziridine derivatives: Compounds containing the aziridine moiety but lacking the quinoline core, which may have different biological activities.
Uniqueness
7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline is unique due to its combination of a quinoline core, dichloro groups, and an aziridine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7,8-dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-14-4-3-11-5-13(6-19-16(11)15(14)18)21-9-12-8-20(12)7-10-1-2-10/h3-6,10,12H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMKQANLSFGVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CN=C4C(=C3)C=CC(=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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